N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(carbamoylamino)-3-methylbutanamide

Description

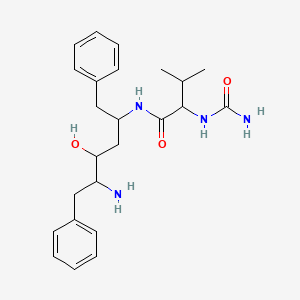

Chemical Identity: The compound N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(carbamoylamino)-3-methylbutanamide (CAS: 192726-05-9, molecular formula: C₂₇H₃₈N₄O₃, molecular weight: 466.62 g/mol) is a key intermediate in synthesizing the antiretroviral drug lopinavir . Its structure features stereospecific configurations (2S,4S,5S) at the amino-hydroxy-diphenylhexane backbone and a 2-oxotetrahydropyrimidinyl group, critical for protease inhibitory activity .

Synthesis Pathway: The compound is synthesized via debenzylation of (2S,3S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-3-ol using ammonium formate and palladium on charcoal, followed by condensation with (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid . Purification involves forming a pyroglutamic acid salt, ensuring high enantiomeric purity (>99.5%) .

Properties

Molecular Formula |

C24H34N4O3 |

|---|---|

Molecular Weight |

426.6 g/mol |

IUPAC Name |

N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(carbamoylamino)-3-methylbutanamide |

InChI |

InChI=1S/C24H34N4O3/c1-16(2)22(28-24(26)31)23(30)27-19(13-17-9-5-3-6-10-17)15-21(29)20(25)14-18-11-7-4-8-12-18/h3-12,16,19-22,29H,13-15,25H2,1-2H3,(H,27,30)(H3,26,28,31) |

InChI Key |

GSNVZVQZHGDMFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O)NC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Lopinavir and Its Precursors

Lopinavir (C₃₇H₄₈N₄O₅, MW: 628.8 g/mol) incorporates the target compound as its core structure but adds a (2,6-dimethylphenoxy)acetic acid moiety via acylation . This modification enhances antitumoral activity by enabling selective toxicity against cancer stem cells (CSCs) .

Key Findings :

- Target Compound (P-1): Lacks the dimethylphenoxyacetic acid group, rendering it non-toxic to CSCs at concentrations ≤10 µM .

- Intermediate P-2: Contains the pharmacophore (dimethylphenoxyacetamide) but omits the valine-derived carbamoyl group. P-2 exhibits broader cytotoxicity (IC₅₀: 4–5 µM against CSCs) but higher toxicity to mesenchymal stem cells, underscoring the valine group’s role in selectivity .

Ritonavir and Thiazole Derivatives

Ritonavir (C₃₇H₄₈N₆O₅S₂, MW: 720.9 g/mol) shares structural homology but replaces the pyroglutamic acid with a methyl-thiazolylcarbamate group. This modification improves metabolic stability and CYP3A4 inhibition, enhancing its role as a pharmacokinetic booster .

Thiazole Variants :

Process-Related Impurities

Stereoisomeric impurities (e.g., compounds m , n , o ) arise during synthesis, differing in configurations at the 2-, 4-, or 5-positions . These impurities are pharmacologically inactive and tightly controlled (<0.1% in drug substance) .

Structural Analogs in Antioxidant Research

Compounds like N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (C₂₄H₂₅N₃O₃) share the carbamoylamino motif but lack the diphenylhexane backbone.

Data Table: Structural and Functional Comparison

Critical Analysis of Structural Determinants

- Stereochemistry : The (2S,4S,5S) configuration is essential for binding to HIV-1 protease’s active site. Impurities with R-configurations lose >90% activity .

- Functional Groups: The 2-oxotetrahydropyrimidinyl group enhances hydrogen bonding with protease residues (Asp25, Asp29) . The dimethylphenoxyacetic acid in lopinavir introduces hydrophobicity, improving membrane permeability .

- Toxicity-Selectivity Balance : Removal of the valine-derived carbamoyl group (as in P-2) increases cytotoxicity but reduces specificity, highlighting its role in minimizing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.